

Ethyl 4-iodobenzoate: A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: Ethyl 4-iodobenzoate

Cat. No.: B015932

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For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-iodobenzoate is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. Its utility in the construction of complex molecules makes it a relevant compound in the field of drug discovery and development. This guide provides an in-depth overview of its safety, handling, and key applications, ensuring its effective and safe use in the laboratory.

Physicochemical and Toxicological Data

A clear understanding of the physicochemical properties and potential hazards of **Ethyl 4-iodobenzoate** is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **Ethyl 4-iodobenzoate**

Property	Value	Source
CAS Number	51934-41-9	[1]
Molecular Formula	C ₉ H ₉ IO ₂	[1]
Molecular Weight	276.07 g/mol	[1]
Appearance	Colorless to pale yellow liquid/oil	
Density	1.641 g/mL at 25 °C	[2]
Melting Point	267 °C	[3]
Boiling Point	281-283 °C	[3]
Flash Point	> 110 °C (> 230 °F) - closed cup	[2]
Refractive Index (n _{20/D})	1.5880	[2]
Water Solubility	Insoluble	[3]
Storage Temperature	Room Temperature (10°C - 25°C), keep in a dark place, sealed in dry conditions.	[3][4]

Table 2: Hazard Identification and Classification

Hazard Class	GHS Classification	Source
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	[5]
Serious Eye Damage/Eye Irritation	Category 2A (Causes serious eye irritation)	[5]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	[5]
Hazardous to the Aquatic Environment	Environmentally hazardous substance, liquid, N.O.S.	[3]

Note: No acute toxicity data (e.g., LD50) is currently available for **Ethyl 4-iodobenzoate**.^{[3][6]}
The toxicological properties have not been fully investigated.^[6]

Experimental Protocols

Ethyl 4-iodobenzoate is frequently used as a starting material in various organic synthesis reactions. Below is a detailed methodology for a representative Sonogashira cross-coupling reaction.

Sonogashira Cross-Coupling Reaction of Ethyl 4-iodobenzoate with a Terminal Alkyne

This protocol describes the palladium-catalyzed cross-coupling of **Ethyl 4-iodobenzoate** with a generic terminal alkyne (e.g., phenylacetylene) to form an ethyl 4-(phenylethynyl)benzoate.

Materials:

- **Ethyl 4-iodobenzoate**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh_3)
- Triethylamine (TEA), anhydrous
- Toluene, anhydrous
- Deionized water
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4), anhydrous
- Silica gel for column chromatography

- Hexanes and Ethyl acetate for chromatography

Equipment:

- Two-necked round-bottom flask
- Magnetic stirrer and stir bar
- Condenser
- Inert atmosphere setup (Nitrogen or Argon)
- Heating mantle or oil bath
- Syringes and needles
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and developing chamber

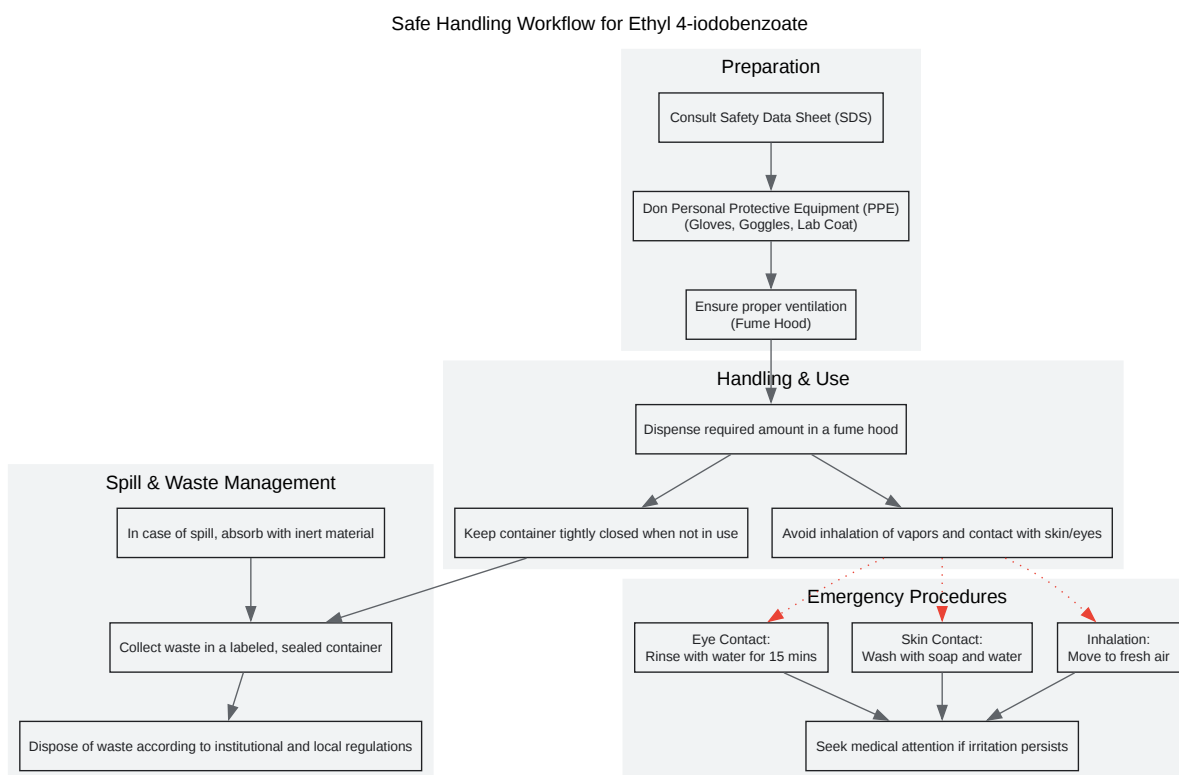
Procedure:

- Reaction Setup:
 - To a dry two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add **Ethyl 4-iodobenzoate** (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).
 - Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
 - Add anhydrous triethylamine (3.0 eq) and anhydrous toluene via syringe.
 - Stir the mixture at room temperature for 10 minutes.
- Addition of Alkyne:

- Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise to the reaction mixture via syringe.
- Reaction:
 - Heat the reaction mixture to 80 °C using a heating mantle or oil bath.
 - Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (**Ethyl 4-iodobenzoate**) is consumed.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the reaction mixture with ethyl acetate.
 - Filter the mixture through a pad of celite to remove the catalyst.
 - Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification:
 - Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure ethyl 4-(alkynyl)benzoate product.

Safety and Handling Workflow

Proper handling of **Ethyl 4-iodobenzoate** is crucial to minimize exposure and ensure laboratory safety. The following diagram outlines the standard workflow for handling this chemical.



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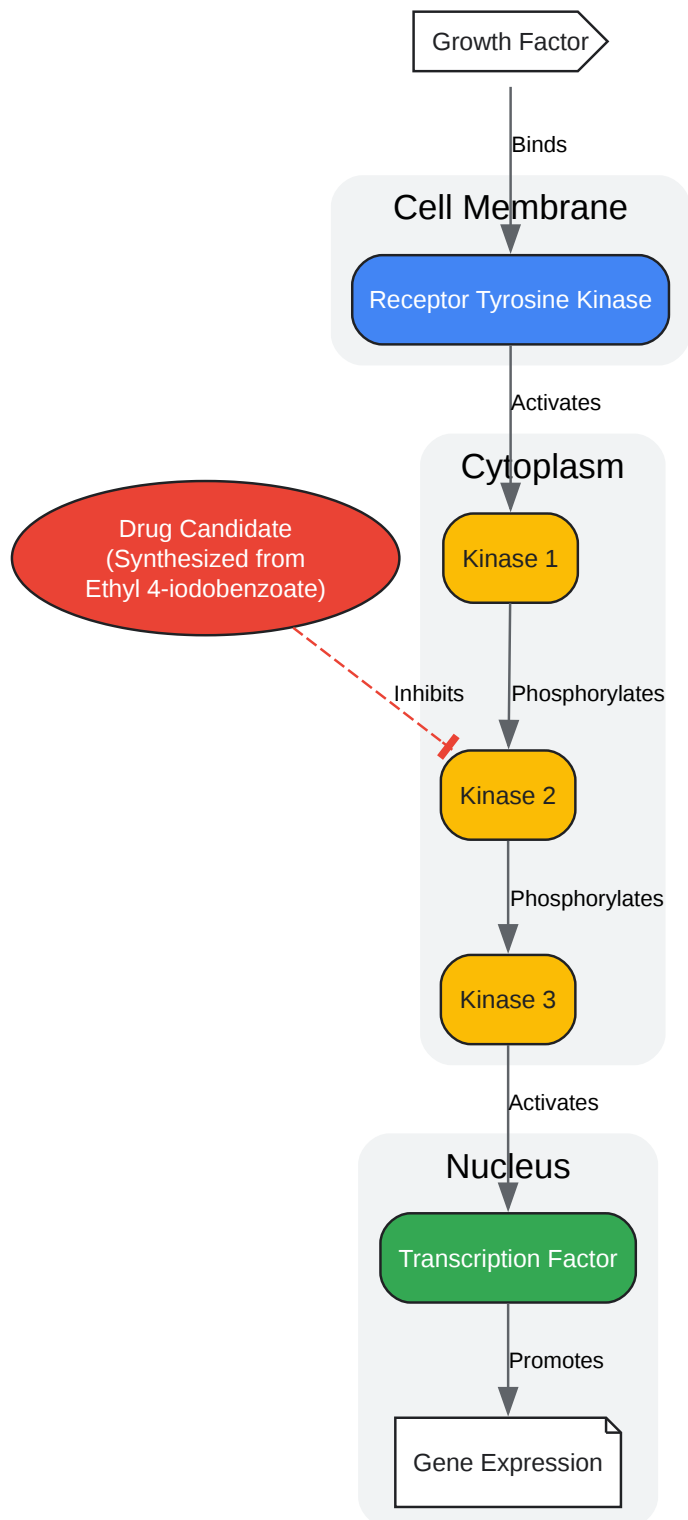
Caption: Standard operating procedure for the safe handling of **Ethyl 4-iodobenzoate**.

Potential Signaling Pathway Interaction

While **Ethyl 4-iodobenzoate** itself is not known to directly interact with biological signaling pathways, it serves as a key building block in the synthesis of more complex molecules that may be designed as inhibitors or modulators of specific pathways. For instance, a drug candidate synthesized using **Ethyl 4-iodobenzoate** could potentially target a kinase signaling pathway, which is often dysregulated in diseases like cancer.

The diagram below illustrates a generic kinase signaling pathway that a hypothetical drug molecule, derived from an **Ethyl 4-iodobenzoate**-based synthesis, might inhibit.

Hypothetical Inhibition of a Kinase Signaling Pathway

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Caption: A potential mechanism of action for a drug synthesized using **Ethyl 4-iodobenzoate**.

Conclusion

Ethyl 4-iodobenzoate is a versatile and important chemical for synthetic chemists, particularly in the pharmaceutical industry. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas, is paramount. While the toxicological profile of this compound is not fully characterized, its irritant nature necessitates careful handling. The provided experimental protocol for a Sonogashira coupling reaction serves as a practical example of its application, and the workflow diagrams offer clear guidance for its safe use and the conceptualization of its role in developing targeted therapeutics.

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